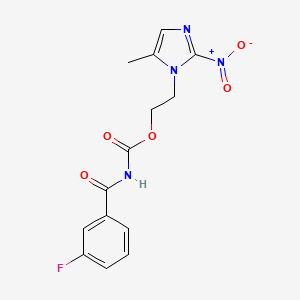
2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is a synthetic compound that belongs to the class of indoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments is its potent antitumor activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential applications in other fields such as biochemistry and pharmacology. Additionally, the synthesis of analogs of this compound could be explored to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline involves the reaction of 2-methylindoline-1-sulfonyl chloride and 1-piperidinecarboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-1-(phenylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-16-14-18-15-17(21(24)22-12-6-3-7-13-22)10-11-20(18)23(16)27(25,26)19-8-4-2-5-9-19/h2,4-5,8-11,15-16H,3,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTGVESNSUIYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)

![2-[methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]-1-phenylethanol](/img/structure/B6081559.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)